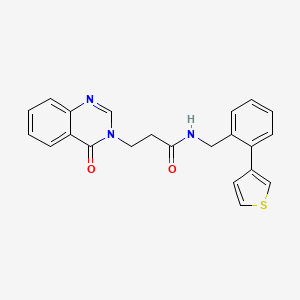
3-(3-メチル-1-ベンゾフラン-2-イル)アクリル酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate consists of a benzofuran ring substituted with a methyl group at the 3-position and an acrylate ester group at the 2-position.
科学的研究の応用
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer activities.
Medicine: Research has explored its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
Target of Action
Similar compounds have been tested for their cytotoxic properties on human cancer cells .
Mode of Action
It’s worth noting that related benzofuran derivatives have shown to exhibit high cytotoxicity .
Result of Action
Related compounds have been tested for their cytotoxic properties on human cancer cells .
生化学分析
Cellular Effects
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate may have significant effects on cellular processes. For instance, benzofuran derivatives have been observed to induce apoptosis in cancer cells through caspase-dependent pathways .
Molecular Mechanism
It’s suggested that benzofuran derivatives may exert their effects through the induction of apoptosis by caspase-dependent pathways in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the benzofuran ring using methylation reactions.
Acrylate Ester Formation: The acrylate ester group can be introduced through esterification reactions involving acrylic acid or its derivatives.
Industrial Production Methods
Industrial production of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate ester group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
類似化合物との比較
Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate can be compared with other benzofuran derivatives, such as:
Methyl 3-(1-benzofuran-2-yl)acrylate: Lacks the methyl group at the 3-position.
Methyl 3-(3-methyl-1-benzofuran-2-yl)propanoate: Has a propanoate ester group instead of an acrylate ester group.
3-Methyl-2-benzofuran-1-yl acetate: Contains an acetate ester group.
The uniqueness of Methyl 3-(3-methyl-1-benzofuran-2-yl)acrylate lies in its specific substitution pattern and the presence of the acrylate ester group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
methyl (E)-3-(3-methyl-1-benzofuran-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-9-10-5-3-4-6-12(10)16-11(9)7-8-13(14)15-2/h3-8H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBVFSLDAVEQI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Phenylethyl)carbamoyl]methyl 3,4-diethoxybenzoate](/img/structure/B2451620.png)

![[(4-ETHOXYPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2451623.png)

![7-[(2-Methylpropan-2-yl)oxycarbonyl]-7-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2451625.png)
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2451626.png)
![5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)


![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)
![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)


